4-Chloro-2-hydrazinylpyridine

Catalog No.
S917072
CAS No.
364757-36-8
M.F
C5H6ClN3
M. Wt
143.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-hydrazinylpyridine

CAS Number

364757-36-8

Product Name

4-Chloro-2-hydrazinylpyridine

IUPAC Name

(4-chloropyridin-2-yl)hydrazine

Molecular Formula

C5H6ClN3

Molecular Weight

143.57 g/mol

InChI

InChI=1S/C5H6ClN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9)

InChI Key

QXWOSVIWAQWADL-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1Cl)NN

Canonical SMILES

C1=CN=C(C=C1Cl)NN

Availability of Information

Potential Research Areas

Based on the structure of the molecule, 4-Cl-2-hydrazinopyridine could be investigated for applications in the following areas:

  • Organic synthesis: The hydrazinopyridine group is a functional group present in various organic molecules with diverse applications. 4-Cl-2-hydrazinopyridine could be a building block for the synthesis of more complex molecules ().
  • Medicinal chemistry: The hydrazinopyridine core is also present in some drugs. Research could explore if 4-Cl-2-hydrazinopyridine has any medicinal properties ().

4-Chloro-2-hydrazinylpyridine is a chemical compound characterized by the molecular formula C5H6ClN3. It features a pyridine ring substituted with a chlorine atom and a hydrazinyl group. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its reactive functional groups, which allow it to participate in various

There is no current information available regarding the mechanism of action of 4-chloro-2-hydrazinylpyridine.

Due to the lack of research on 4-chloro-2-hydrazinylpyridine, no data on its safety or potential hazards are available. However, as a general precaution, any compound containing a hydrazine group should be handled with care, as hydrazine is known to be a toxic and flammable substance [].

  • Nucleophilic Substitution: The hydrazinyl group can replace halogen atoms in the pyridine ring, facilitating the formation of new derivatives.
  • Oxidation and Reduction: The compound is capable of undergoing oxidation and reduction, although specific pathways are less documented.
  • Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions, forming complex structures with other reagents.

Common reagents used in these reactions include hydrazine hydrate for nucleophilic substitution and dimethyl sulfoxide for oxidation processes.

The biological activity of 4-Chloro-2-hydrazinylpyridine has been explored in various studies. It has been identified as a promising candidate for drug development due to its ability to interact with biological targets. Its hydrazinyl group enhances its reactivity, potentially leading to the synthesis of biologically active derivatives that may exhibit antimicrobial or anticancer properties.

Several methods have been developed for synthesizing 4-Chloro-2-hydrazinylpyridine:

  • Nucleophilic Substitution: This method involves reacting pyridine halides with hydrazine hydrate in a suitable solvent. The reaction conditions are optimized to maximize yield and purity.
  • Hydrogen Substitution Reactions: A common approach includes the hydrogen substitution of precursors like 2,3-dichloropyridine with hydrazine hydrate under controlled conditions, often using solvents like N,N-dimethylformamide .

4-Chloro-2-hydrazinylpyridine has diverse applications:

  • Pharmaceuticals: It serves as a precursor for synthesizing various biologically active compounds, which can be used in therapeutic applications.
  • Agrochemicals: The compound is utilized in developing herbicides and fungicides, contributing to agricultural productivity.
  • Material Science: Its unique properties make it valuable in creating advanced materials with specific characteristics.

Several compounds share structural similarities with 4-Chloro-2-hydrazinylpyridine:

Compound NameMolecular FormulaKey Features
2-HydrazinopyridineC5H6N4Known for synthesizing biologically active derivatives.
3-Chloro-2-hydrazinopyridineC5H6ClN3Similar reactivity; used in organic synthesis.
4-Azido-2-hydrazinopyridineC5H6N4Engages in cycloaddition reactions.
4-Chloro-3-hydrazinopyridineC5H6ClN3Exhibits similar nucleophilic substitution properties.

Uniqueness

4-Chloro-2-hydrazinylpyridine is unique due to its combination of chloro and hydrazinyl groups, which provide distinct reactivity patterns not found in other similar compounds. This versatility enhances its utility across various fields, making it a valuable compound for further research and application development. Its ability to undergo multiple types of reactions positions it as a key player in synthetic organic chemistry and material science.

XLogP3

1.1

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Chloro-2-hydrazinylpyridine

Dates

Modify: 2023-08-16

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